Ethyl 5-hydroxyhexanoate

Descripción general

Descripción

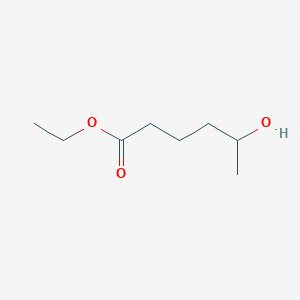

Ethyl 5-hydroxyhexanoate, also known as hexanoic acid, 5-hydroxy, ethyl ester, is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound is characterized by the presence of an ethyl ester group and a hydroxyl group attached to a hexanoic acid backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxyhexanoate can be synthesized through the esterification of 5-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and unreacted starting materials .

Análisis De Reacciones Químicas

Microbial Reduction of Ethyl 5-Oxohexanoate

The reduction of ethyl 5-oxohexanoate to ethyl (S)-5-hydroxyhexanoate is catalyzed by Pichia methanolica (SC 16116). This enantioselective process achieves:

-

Yield : 80–90%

-

Enantiomeric Excess (e.e.) : >95%

The reaction utilizes alcohol dehydrogenases (ADHs) with NADH/NADPH cofactors, favoring the (S)-enantiomer. This method is industrially scalable due to high catalytic efficiency and stereoselectivity.

Enzymatic Resolution via Succinylation

Racemic 5-hydroxyhexanenitrile is resolved using enzymatic succinylation:

-

Reaction : Selective succinylation of the (R)-enantiomer, leaving the desired (S)-5-hydroxyhexanenitrile unreacted.

-

Yield : 34% (theoretical maximum 50%)

-

Enantiomeric Excess : >99% e.e.

This kinetic resolution leverages Candida antarctica lipase B (CAL-B) to achieve high enantiopurity.

Enzymatic Hydrolysis of Racemic 5-Acetoxy Hexanenitrile

Hydrolysis of racemic 5-acetoxy hexanenitrile selectively cleaves the (R)-isomer:

-

Reaction : Hydrolysis produces (R)-5-hydroxyhexanenitrile and leaves (S)-5-acetoxyhexanenitrile.

-

Yield : 42% (theoretical maximum 50%)

-

Enantiomeric Excess : >99% e.e.

This method employs Pseudomonas fluorescens esterase for enantiomer separation.

Key Reaction Mechanisms

-

Reduction : ADHs transfer a hydride ion from NADH to the keto group, forming a secondary alcohol with (S)-configuration.

-

Succinylation/Hydrolysis : Enzymes distinguish enantiomers via steric and electronic interactions in their active sites, enabling selective modification of one enantiomer.

These methods highlight the compound’s versatility in asymmetric synthesis and industrial biocatalysis. The enzymatic approaches prioritize sustainability and high stereochemical control, critical for pharmaceutical intermediates.

Aplicaciones Científicas De Investigación

Ethyl 5-hydroxyhexanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 5-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it a valuable compound for research and development .

Comparación Con Compuestos Similares

Ethyl 5-hydroxyhexanoate can be compared with other similar compounds, such as:

Ethyl 6-hydroxyhexanoate: Similar in structure but with the hydroxyl group at a different position.

Ethyl 4-hydroxyhexanoate: Another positional isomer with the hydroxyl group at the fourth carbon.

Ethyl 5-oxohexanoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Actividad Biológica

Ethyl 5-hydroxyhexanoate (C8H16O3), an organic compound with a molecular weight of 160.21 g/mol, has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzymatic interactions, and potential therapeutic uses.

Chemical Structure:

this compound is characterized by an ester functional group and a hydroxyl group, which are crucial for its biological activity. The compound can be synthesized through the esterification of 5-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst under reflux conditions.

Synthesis Methods:

- Laboratory Synthesis: Involves standard esterification techniques.

- Industrial Production: Utilizes continuous processes to enhance yield and purity, employing advanced separation techniques such as distillation.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymatic reactions. The presence of the hydroxyl group allows it to participate in oxidation and reduction reactions, leading to the formation of several metabolites that can influence biological pathways .

Enzymatic Reactions

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in ethyl 5-oxohexanoate.

- Reduction: The ester group can be reduced to yield ethyl 5-hydroxyhexanol.

- Substitution: The compound can undergo nucleophilic substitution reactions due to the reactive hydroxyl group .

Enzymatic Applications

This compound has been investigated for its role in biocatalysis and polymer chemistry. It serves as a precursor for synthesizing biodegradable polymers through enzymatic reactions involving lipases, such as Candida antarctica lipase B (CALB). These enzymatic processes highlight the compound's utility in producing environmentally friendly materials .

Case Studies and Research Findings

Several studies have documented the utility of this compound in various applications:

Propiedades

IUPAC Name |

ethyl 5-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQVKXFPYUHIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497910 | |

| Record name | Ethyl 5-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20266-62-0 | |

| Record name | Ethyl 5-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.